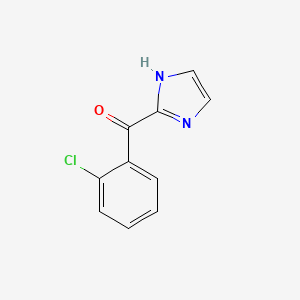

(2-chlorophenyl)(1H-imidazol-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

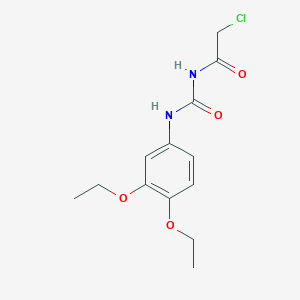

“(2-chlorophenyl)(1H-imidazol-2-yl)methanone” is a chemical compound with the molecular formula C10H7ClN2O . It has a molecular weight of 206.63 . This compound is part of a class of compounds known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring attached to a phenyl ring via a methanone group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .科学的研究の応用

Environmental Applications

- Degradation of Environmental Pollutants : Chlorophenols, which are structurally related to "(2-chlorophenyl)(1H-imidazol-2-yl)methanone", have been studied for their environmental presence and degradation mechanisms. Zero valent iron and bimetallic systems show potential in efficiently dechlorinating chlorophenols, suggesting a potential application for similar compounds in environmental remediation efforts (Gunawardana, Singhal, & Swedlund, 2011).

Pharmacological Applications

- Antitumor Activity : Imidazole derivatives, including those related to "this compound", have shown significant promise in antitumor activity. Studies have reviewed various imidazole derivatives, highlighting their potential in developing new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Chemical and Catalytic Applications

- Catalysis and Organic Synthesis : The structural components of "this compound" suggest its potential utility in catalysis, particularly in reactions involving imidazole rings. Research on methanol reforming processes and the use of Cu-based catalysts for hydrogen production may provide insights into how similar compounds could be used to improve catalytic efficiency or specificity (Yong, Ooi, Chai, & Wu, 2013).

将来の方向性

Imidazole derivatives, such as “(2-chlorophenyl)(1H-imidazol-2-yl)methanone”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.

作用機序

Target of Action

Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The imidazole moiety is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

(2-chlorophenyl)-(1H-imidazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-4-2-1-3-7(8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSKZVNNCYVRFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666363 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Butoxyphenyl)-4-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2398204.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2398205.png)

![(2-Phenyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2398218.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)